molecular formula C6H3BrN2Zn B6303142 (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF CAS No. 1380655-80-0

(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF

Cat. No. B6303142
CAS RN: 1380655-80-0
M. Wt: 248.4 g/mol
InChI Key: DJPZFTUYDNLYDU-UHFFFAOYSA-M
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Description

(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, is an organometallic compound of zinc and bromide. It is a pale yellow crystalline solid, soluble in most organic solvents. The compound is commercially available, and is used in a variety of laboratory and industrial applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, is widely used in scientific research. It is used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst for various organic reactions, such as the Knoevenagel condensation, the Michael addition, and the aldol condensation. In addition, it is used as a reagent in the preparation of organometallic complexes, such as zinc-pyridinium complexes.

Mechanism of Action

The mechanism of action of (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, is not fully understood. However, it is known that the compound acts as a Lewis acid, which is capable of forming complexes with other molecules. This enables the compound to catalyze various organic reactions, such as the Knoevenagel condensation, the Michael addition, and the aldol condensation. In addition, the compound can form complexes with other organometallic compounds, such as zinc-pyridinium complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound, are not well understood. The compound is not known to be toxic, and it is not known to have any adverse effects on humans or animals. However, it is known to be an irritant, and should be handled with care.

Advantages and Limitations for Lab Experiments

The advantages of using (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, in laboratory experiments include its low cost and availability, its high reactivity, and its ability to catalyze various organic reactions. The main limitation of the compound is its irritant nature, and it should be handled with care.

Future Directions

The potential future directions for (6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of various organic compounds. In addition, further research could be done into its potential use as a catalyst for other organic reactions, such as the Knoevenagel condensation, the Michael addition, and the aldol condensation. Finally, further research could be done into its potential use in the preparation of organometallic complexes, such as zinc-pyridinium complexes.

Synthesis Methods

(6-Cyanopyridin-3-yl)zinc bromide, 0.25 M in THF, can be synthesized from the reaction of 6-cyanopyridine with zinc bromide in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous tetrahydrofuran (THF) solution at room temperature. The reaction is complete in approximately 1 hour. After the reaction, the product is filtered and the solvent is removed under reduced pressure. The product is then recrystallized from methanol to yield a pure product.

properties

IUPAC Name

bromozinc(1+);3H-pyridin-3-ide-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N2.BrH.Zn/c7-5-6-3-1-2-4-8-6;;/h1,3-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPZFTUYDNLYDU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=[C-]1)C#N.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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